molecular formula C9H8ClFO2 B8421857 3-Chloro-5-(2-fluoroethoxy)benzaldehyde

3-Chloro-5-(2-fluoroethoxy)benzaldehyde

Cat. No.: B8421857
M. Wt: 202.61 g/mol
InChI Key: KFSUGKJDSATWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(2-fluoroethoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 3-position and a 2-fluoroethoxy group at the 5-position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by its substituents.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

3-chloro-5-(2-fluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H8ClFO2/c10-8-3-7(6-12)4-9(5-8)13-2-1-11/h3-6H,1-2H2

InChI Key

KFSUGKJDSATWCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCF)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural features of 3-Chloro-5-(2-fluoroethoxy)benzaldehyde and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3-Chloro-5-(2-fluoroethoxy)benzaldehyde Cl (3), 2-fluoroethoxy (5) C₉H₇ClFO₂ ~216.6 (estimated) Not provided N/A
3-Chloro-5-(trifluoromethyl)benzaldehyde Cl (3), CF₃ (5) C₈H₄ClF₃O 208.56 477535-43-6
3-Chloro-5-(pentafluorosulfur)benzaldehyde Cl (3), SF₅ (5) C₇H₄ClF₅OS 266.62 1240257-88-8
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde Cl (3), F (5), methoxymethoxy (4) C₁₀H₉ClFO₃ ~246.6 (estimated) 2179038-34-5

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and pentafluorosulfur (SF₅) groups in analogs are stronger electron-withdrawing groups compared to the 2-fluoroethoxy group, which has mixed electronic effects (fluorine’s electronegativity and ether oxygen’s electron donation). This difference influences reactivity in nucleophilic aromatic substitution or catalytic reactions .
Boiling Points and Solubility

While direct data for the target compound is unavailable, trends can be inferred:

  • Trifluoromethyl Derivative: The CF₃ group increases hydrophobicity, reducing aqueous solubility compared to the fluoroethoxy analog. This makes it suitable for non-polar reaction media or as a building block in fluorinated polymers .
  • Pentafluorosulfur Derivative : The SF₅ group () enhances molecular weight and polarizability, likely increasing boiling points and retention times in chromatography compared to the target compound .
Chromatographic Behavior

highlights that substituents significantly affect retention in liquid chromatography. For example:

  • Benzaldehyde derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit longer retention on ODS columns due to increased polarity .
  • The target compound’s 2-fluoroethoxy group may moderate retention compared to CF₃ or SF₅ analogs, balancing polarity and hydrophobicity.

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